
Xanomeline oxalate
Vue d'ensemble
Description
L’oxalate de xanoméline est un agoniste sélectif des récepteurs muscariniques de l’acétylcholine, ciblant principalement les sous-types de récepteurs M1 et M4 . Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles du système nerveux central tels que la maladie d’Alzheimer et la schizophrénie .
Méthodes De Préparation
La synthèse de l’oxalate de xanoméline implique plusieurs étapes. L’intermédiaire clé, le 3-(hexyloxy)-4-(1-méthyl-1,2,5,6-tétrahydropyridin-3-yl)-1,2,5-thiadiazole, est préparé par une série de réactions organiques. L’étape finale implique la formation du sel oxalate par réaction de la base libre avec l’acide oxalique . Les méthodes de production industrielle impliquent généralement l’optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Chemical Stability Under Standard Conditions
Xanomeline oxalate remains chemically stable when stored at recommended temperatures (2-8°C) in anhydrous environments . Key stability characteristics include:
-
Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions (pH 7.2) .
-
Thermal Stability : No decomposition observed below 200°C under inert atmospheres .
-
Photostability : No reported photodegradation under standard laboratory lighting conditions .
Reactivity with Incompatible Agents
The compound exhibits reactive incompatibility with:
Notably, no exothermic or hazardous reactions have been documented with common solvents like DMSO or PBS .
Thermal Decomposition Pathways
Under extreme pyrolysis conditions (>300°C), this compound decomposes via:
Primary gaseous products include carbon dioxide (CO₂), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) . Solid residues consist of carbonized organic fragments.
Solubility-Driven Reactivity
This compound’s solubility profile influences its reactivity in biological matrices:
Solvent | Solubility (mg/mL) | Reactivity Notes |
---|---|---|
Dimethylformamide (DMF) | 1.6 | Stable; no solvolysis |
PBS (pH 7.2) | 0.1 | Partial ionization; retains structural integrity |
Ethanol | <0.01 | Limited dissolution; no reaction |
Stability in Biological Matrices
In in vitro models (e.g., guinea pig ileum, rabbit vas deferens), this compound maintains structural integrity with:
Applications De Recherche Scientifique
Alzheimer's Disease
Xanomeline oxalate has shown promise in improving cognitive function and alleviating behavioral disturbances in patients with Alzheimer's disease. A notable clinical trial demonstrated:
- Cognitive Improvement : Patients receiving high doses of xanomeline exhibited significant improvements in cognitive assessments, including the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+) .
- Behavioral Symptom Management : The treatment resulted in reduced agitation, hallucinations, and other non-cognitive symptoms associated with AD .
Schizophrenia
The compound has also been studied for its antipsychotic properties:
- Antipsychotic Activity : Xanomeline has been reported to improve both positive and negative symptoms of schizophrenia, potentially offering a novel therapeutic approach for patients resistant to conventional antipsychotics .
Cognitive Enhancements in Animal Models
Studies using aged mice have demonstrated that xanomeline significantly enhances memory function. In controlled experiments:
- Mice treated with xanomeline showed improved exploratory behavior towards novel objects, indicating enhanced memory retention compared to control groups .
- The effects were dose-dependent, with higher doses correlating with greater cognitive benefits .
Anti-inflammatory Mechanisms
Research has elucidated the anti-inflammatory properties of xanomeline:
- Administration of xanomeline in murine models resulted in a significant reduction of serum levels of inflammatory cytokines such as TNF and IL-6 during endotoxemic challenges .
- This suggests a potential role for xanomeline in treating inflammatory conditions beyond neurological disorders.
Case Studies and Clinical Trials
Several case studies have reinforced the therapeutic potential of this compound:
Mécanisme D'action
L’oxalate de xanoméline exerce ses effets en activant sélectivement les récepteurs muscariniques de l’acétylcholine, en particulier les sous-types M1 et M4 . Cette activation conduit à la modulation des circuits de neurotransmetteurs, notamment l’acétylcholine, la dopamine et le glutamate, qui sont perturbés dans des conditions comme la schizophrénie et la maladie d’Alzheimer . Le mécanisme d’action du composé implique la re-équilibration de ces circuits de neurotransmetteurs clés, améliorant ainsi la fonction cognitive et réduisant les troubles du comportement .
Comparaison Avec Des Composés Similaires
L’oxalate de xanoméline est unique par sa sélectivité pour les sous-types de récepteurs muscariniques M1 et M4 . Des composés similaires comprennent :
Acétylcholine : Le neurotransmetteur naturel des récepteurs muscariniques, mais il n’a pas la sélectivité et la stabilité de l’oxalate de xanoméline.
Chlorure de trospium : Un antagoniste muscarinique non sélectif utilisé pour atténuer les effets secondaires périphériques des agonistes muscariniques. La forte sélectivité et la capacité de l’oxalate de xanoméline à pénétrer le système nerveux central en font un composé précieux pour la recherche et les applications thérapeutiques.
Activité Biologique
Xanomeline oxalate is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound primarily acts as a biased agonist at the M4 muscarinic receptor, with significant activity also observed at M1 and M2 receptors. The following table summarizes its binding affinities and efficacy across different muscarinic receptors:
Receptor | EC50 (nM) | pKi |
---|---|---|
M1 | 30.9 | 6.7 |
M2 | 1800 | 6.0 |
M3 | 8500 | 5.1 |
M4 | 14.1 | 7.7 |
M5 | 1700 | 6.2 |
Xanomeline exhibits a complex pharmacological profile characterized by reversible and wash-resistant binding, resulting in full agonist activity at M1 receptors and delayed partial agonist activity at M2 receptors .
The biological activity of xanomeline is primarily mediated through its interaction with mAChRs, particularly the M1 and M4 subtypes. Research indicates that xanomeline can modulate neurotransmitter release and neuronal excitability, contributing to its antipsychotic and cognitive-enhancing effects.
- Anti-inflammatory Effects : Xanomeline has been shown to reduce pro-inflammatory cytokine levels in preclinical models of endotoxemia. In a murine study, administration of xanomeline significantly decreased serum TNF-α levels and improved survival rates during lethal endotoxemia, indicating its potential role in modulating immune responses through cholinergic signaling .
- Cognitive Enhancement : Clinical studies have demonstrated that xanomeline can improve cognitive deficits in patients with schizophrenia. A pilot study involving 20 subjects showed significant improvements in cognitive function, particularly in verbal learning and memory tasks, when treated with xanomeline compared to a placebo group .
Preclinical Studies
- A study investigated the effects of xanomeline on cytokine responses in mice subjected to lethal doses of endotoxin. The results indicated that intraperitoneal administration of xanomeline significantly reduced serum TNF-α and IL-6 levels, demonstrating its anti-inflammatory properties .
- Another research highlighted the behavioral effects of xanomeline using functional magnetic resonance imaging (fMRI), which showed altered brain connectivity patterns associated with improved cognitive performance in animal models .
Clinical Trials
Propriétés
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOUESNWCLASJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596482 | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141064-23-5 | |
Record name | Xanomeline oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANOMELINE OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.